molecular formula C15H19N7O2S B11190546 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11190546
M. Wt: 361.4 g/mol
InChI Key: KGTVTIVEXYKKRG-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfanyl Group Introduction: The tetrazole ring is then functionalized with a sulfanyl group using thiol reagents.

    Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives.

    Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the quinazolinone derivative under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its combination of a tetrazole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C15H19N7O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C15H19N7O2S/c1-8-12-9(5-15(2,3)6-10(12)23)17-13(16-8)18-11(24)7-25-14-19-20-21-22(14)4/h5-7H2,1-4H3,(H,16,17,18,24)

InChI Key

KGTVTIVEXYKKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CSC3=NN=NN3C)CC(CC2=O)(C)C

Origin of Product

United States

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